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Introduction

6-Bromonaphthalene-1-carboxylic acid is a key intermediate in the synthesis of a variety of
organic compounds, finding applications in medicinal chemistry and materials science. Its utility
as a building block necessitates a thorough understanding of its structural and electronic
properties. Spectroscopic analysis provides a fundamental framework for the characterization
of this molecule, offering insights into its chemical structure, functional groups, and electronic
transitions. This technical guide provides a comprehensive overview of the spectroscopic data
of 6-bromonaphthalene-1-carboxylic acid, intended for researchers, scientists, and
professionals in drug development. The guide will delve into the theoretical underpinnings and
practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as they
pertain to this compound.

Molecular Structure and Spectroscopic Overview
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6-Bromonaphthalene-1-carboxylic acid possesses a rigid bicyclic aromatic core with two key
functional groups: a bromine atom and a carboxylic acid. This unique arrangement of
substituents on the naphthalene ring gives rise to a distinct spectroscopic fingerprint. The
following sections will detail the expected data from various spectroscopic technigues and the
rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. For 6-bromonaphthalene-1-carboxylic acid, both *H and 3C NMR provide critical
information for structural confirmation.

'H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 6-bromonaphthalene-1-carboxylic
acid in 0.5-0.7 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-de).
The choice of solvent is critical; DMSO-ds is often preferred for carboxylic acids due to its
ability to solubilize the compound and the acidic proton's exchange with residual water,
which can be observed.

¢ |nstrument Parameters:

o

Spectrometer: 400 MHz or higher field strength for better resolution.

o

Temperature: 25 °C.

[¢]

Number of Scans: 16-32 for adequate signal-to-noise ratio.

[e]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted *H NMR Data and Interpretation:

The aromatic region of the *H NMR spectrum is expected to show a complex pattern of signals
corresponding to the six protons on the naphthalene ring. The acidic proton of the carboxylic
acid will appear as a broad singlet at a significantly downfield chemical shift.[1][2]
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Predicted
Chemical Shift Multiplicity

(Ppm)

Integration Assignment Justification

~12.0-13.0 brs

The acidic proton
is highly
deshielded due
to the

1H -COOH electronegativity
of the oxygen
atoms and
hydrogen
bonding.[2]

~8.2-8.4 d

This proton is
peri to the
carboxylic acid
1H H-8 )
group, leading to
significant

deshielding.

~8.0-8.2 d

This proton is

adjacent to the

bromine atom,
1H H-5 _

which exerts a

deshielding

effect.

~7.8-8.0 m

These protons

are part of the
2H H-2, H-4 same aromatic

ring as the

carboxylic acid.

~7.6-7.8 m

2H H-3, H-7 These protons
are on the
brominated ring
and their
chemical shifts

are influenced by
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both the bromine
and the other

ring.

Causality in Experimental Choices: The use of a high-field NMR spectrometer is crucial for
resolving the complex splitting patterns in the aromatic region, which arise from both ortho and
meta couplings between the naphthalene protons. DMSO-ds is chosen as the solvent to ensure
the observation of the carboxylic acid proton, which might otherwise undergo rapid exchange
with protic impurities in other solvents.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:
o Sample Preparation: Use the same sample prepared for *H NMR.
e Instrument Parameters:
o Spectrometer: 100 MHz or higher.
o Technique: Proton-decoupled 3C NMR.
o Number of Scans: 1024 or more due to the low natural abundance of 13C.
o Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCls at 77.16 ppm).
Predicted 3C NMR Data and Interpretation:

The 3C NMR spectrum will display eleven distinct signals, corresponding to the ten carbons of
the naphthalene ring system and the carbonyl carbon of the carboxylic acid.[2]
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Predicted Chemical Shift

Assignment Justification
(ppm)
The carbonyl carbon of the
~170 - 175 C=0 carboxylic acid is significantly
deshielded.[2]
The carbon bearing the
~135- 140 C-1 _ _
carboxylic acid group.
Quaternary carbons at the ring
~130- 135 C-4a, C-8a _ _
junction.
~125-130 C-2,C-3,C-4,C-5,C-7,C-8 Aromatic CH carbons.
The carbon directly attached to
the bromine atom (ipso-
~120- 125 C-6

carbon) will be shielded by the

halogen.

Trustworthiness of the Protocol: The proton-decoupled experiment simplifies the spectrum by
removing C-H coupling, resulting in a single peak for each unique carbon atom. A higher
number of scans is essential to obtain a good signal-to-noise ratio for the quaternary carbons,
which typically have longer relaxation times and thus weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:
e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the solid sample with ~200 mg of dry, FTIR-grade
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder
is obtained.[3][4] Press the mixture into a thin, transparent pellet using a hydraulic press.

[4]

© 2026 BenchChem. All rights reserved. 5/14 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://pdf.benchchem.com/1664/Application_Notes_and_Protocols_for_FTIR_Spectroscopy_of_Dicarboxylic_Acids.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact.[3]

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.
Predicted IR Data and Interpretation:

The IR spectrum of 6-bromonaphthalene-1-carboxylic acid is expected to be dominated by
the characteristic absorptions of the carboxylic acid group and the aromatic ring.[5][6][7]

Predicted ] ] ] Expected Intensity &
Vibrational Mode Functional Group
Wavenumber (cm~?) Appearance
3300 - 2500 O-H stretch Carboxylic Acid Strong, very broad
~3100 - 3000 C-H stretch Aromatic Medium, sharp
~1700 - 1680 C=0 stretch Carboxylic Acid Strong, sharp
o Medium to weak,
~1600, ~1475 C=C stretch Aromatic Ring
sharp
~1300 - 1200 C-O stretch Carboxylic Acid Medium
O-H bend (out-of- ) ) .
~920 Carboxylic Acid Medium, broad
plane)
Below 850 C-Br stretch Bromo-naphthalene Medium to strong

Expertise in Interpretation: The very broad O-H stretching band is a hallmark of a hydrogen-
bonded carboxylic acid dimer.[6][7] The position of the C=0 stretch can be influenced by
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conjugation with the naphthalene ring. The presence of multiple bands in the aromatic C=C
stretching region is characteristic of the naphthalene ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:
* lonization Method:

o Electron lonization (El): Suitable for volatile and thermally stable compounds. Provides
detailed fragmentation patterns.

o Electrospray lonization (ESI): A softer ionization technique suitable for less volatile or
thermally labile compounds. Often shows a prominent molecular ion or pseudomolecular
ion peak.[8]

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
o Sample Introduction:
o Direct Infusion: For ESI.

o Gas Chromatography (GC) or Liquid Chromatography (LC) coupling: For separation of
mixtures prior to MS analysis.[8]

Predicted Mass Spectrum Data and Interpretation:

The mass spectrum of 6-bromonaphthalene-1-carboxylic acid will show a characteristic
isotopic pattern for the molecular ion due to the presence of the bromine atom (“°Br and 8!Br
Isotopes in an approximate 1:1 ratio).[9][10]
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m/z (relative abundance) Assignment Justification

Molecular ion peak, showing
250/252 (~1:1) [M]* the isotopic pattern of one
bromine atom.

Loss of the hydroxyl radical

233/235 (~1:1) [M - OHJ* . .

from the carboxylic acid.

Loss of the entire carboxylic
205/207 (~1:1) [M - COOH]* i

acid group.

Loss of bromine and the
126 [CioHe]*

carboxylic acid group.

Authoritative Grounding: The presence of the M and M+2 peaks with nearly equal intensity is a
definitive indicator of a monobrominated compound.[9][10] The fragmentation pattern will be
dictated by the stability of the resulting carbocations, with the loss of the carboxylic acid group
being a prominent pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly for conjugated systems like the naphthalene ring.

Experimental Protocol:

o Sample Preparation: Prepare a dilute solution of 6-bromonaphthalene-1-carboxylic acid in
a UV-transparent solvent such as ethanol or methanol.

e Instrument Parameters:
o Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
o Wavelength Range: 200 - 400 nm.
o Blank: Use the pure solvent as a reference.

Predicted UV-Vis Data and Interpretation:
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The UV-Vis spectrum of 6-bromonaphthalene-1-carboxylic acid is expected to show multiple
absorption bands characteristic of the naphthalene chromophore.

Predicted Amax (nm) Transition Justification

High-energy transition within

~220 - 240 T~ T i
the naphthalene ring.
Lower-energy transitions
characteristic of the extended
~280 - 320 m-T

conjugation in the naphthalene

system.[11]

Insightful Analysis: The positions and intensities of the absorption maxima can be influenced by
the substituents on the naphthalene ring. The carboxylic acid and bromine groups can cause
slight shifts in the absorption bands compared to unsubstituted naphthalene.

Visualizations
Molecular Structure

Caption: Molecular structure of 6-bromonaphthalene-1-carboxylic acid.

Experimental Workflow for Spectroscopic Analysis

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.ssi.shimadzu.com/sites/ssi.shimadzu.com/files/pim/pim_document_file/ssi/applications/application_note/25595/UV_2501_StandardTestMethod_Naphthalene_UV-2600i_ASTM-D1840.pdf
https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Data Interpretation
> UV-Vis > Electronic
Transitions
Sample P eparation MS > Molecular Weight
> (EI/ESI) & Fragmentation
6-Bromonaphthalene-
1-carboxylic Acid >
IR Functional Group
(FTIR/ATR) Identification
NMR Structural
> (*H & 13C) > Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 6-bromonaphthalene-1-
carboxylic acid.

Conclusion

The comprehensive spectroscopic analysis of 6-bromonaphthalene-1-carboxylic acid,
integrating NMR, IR, MS, and UV-Vis data, provides a robust framework for its structural
characterization. The predicted data, grounded in established spectroscopic principles and
comparison with related structures, offers a detailed and reliable reference for researchers. The
experimental protocols outlined in this guide are designed to be self-validating, ensuring the
acquisition of high-quality data. This in-depth understanding of its spectroscopic properties is
fundamental for the effective utilization of 6-bromonaphthalene-1-carboxylic acid in synthetic
chemistry and drug discovery.

References

o Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body-img#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs?utm_src=pdf-body#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.drawell.com/sample-preparation-for-ftir-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (2025). Selective detection of unknown organic bromine compounds and
quantification potentiality by negative-ion electrospray ionization mass spectrometry with
induced in-source fragmentation. Retrieved from [Link]

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from
[Link]

ResearchGate. (2019). UV-Visible Determination of Synthetic Compound 1-Phenyl
Naphthalene and Extracted Plant Lignans Derivatives. Retrieved from [Link]

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in
Dissolved Natural Organic Molecules. Retrieved from [Link]

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives
in.... Retrieved from [Link]

ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing
the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass
Spectrometry Detection. Retrieved from [Link]

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic
molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved
from [Link]

Chemsrc. (2025). 6-Bromo-1-naphthoic acid. Retrieved from [Link]

Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene
with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Doc Brown's Chemistry. (n.d.). An introduction to Mass Spectrometry and its applications.
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.researchgate.net/publication/233959809_Selective_detection_of_unknown_organic_bromine_compounds_and_quantification_potentiality_by_negative-ion_electrospray_ionization_mass_spectrometry_with_induced_in-source_fragmentation
https://www.chem.ucla.edu/~bacher/General/handouts/IR/sample.html
https://www.researchgate.net/publication/331491879_UV-Visible_Determination_of_Synthetic_Compound_1-Phenyl_Naphthalene_and_Extracted_Plant_Lignans_Derivatives
https://pubs.acs.org/doi/10.1021/acs.est.3c04593
https://www.researchgate.net/figure/Normalized-UV-vis-absorption-spectra-of-the-naphthalene-derivatives-in-CH2Cl2-solution-and_fig2_258217344
https://pubs.acs.org/doi/10.1021/acs.analchem.5b02949
https://www.sciencedirect.com/science/article/pii/S001670370500124X
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.04%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.chemsrc.com/en/cas/51934-38-4_947954.html
https://www.shimadzu.com/an/uv/quantifying-naphthalene-uv-2600i-ultraviolet-spectrophotometer-astm-d1840
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ir-table.html
https://www.docbrown.info/page06/MSspec02.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o ACS Publications. (n.d.). Solvent effects on the ultraviolet spectra of benzene derivatives and
naphthalene. Identification of polarity sensitive spectral characteristics. Retrieved from [Link]

e Michigan State University. (n.d.). IR: carboxylic acids. Retrieved from [Link]
e JoVE. (2023). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

o Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved
from [Link]

e |OPscience. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and
Anthracene Compounds. Retrieved from [Link]

e Michigan State University. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved
from [Link]

o University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved
from [Link]

o ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic
acids. Retrieved from [Link]

e Michigan State University. (n.d.). IR Chart. Retrieved from [Link]
e PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
e Spectroscopy Online. (2018). The C=0 Bond, Part Ill: Carboxylic Acids. Retrieved from [Link]

e science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://m.youtube.com/watch?v=ujq5y0uj41c
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://pdf.benchchem.com/1664/Application_Notes_and_Protocols_for_FTIR_Spectroscopy_of_Dicarboxylic_Acids.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.researchgate.net/publication/232973877_Selective_detection_of_unknown_organic_bromine_compounds_and_quantification_potentiality_by_negative-ion_electrospray_ionization_mass_spectrometry_with_induced_in-source_fragmentation
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.docbrown.info/page04/4_71atomMSintro.htm
https://www.docbrown.info/page04/4_71atomMSintro.htm
https://www.docbrown.info/page04/4_71atomMSintro.htm
https://www.ssi.shimadzu.com/sites/ssi.shimadzu.com/files/pim/pim_document_file/ssi/applications/application_note/25595/UV_2501_StandardTestMethod_Naphthalene_UV-2600i_ASTM-D1840.pdf
https://www.benchchem.com/product/b1279877/docs#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877/docs#spectroscopic-data-of-6-bromonaphthalene-1-carboxylic-acid-an-in-depth-technical-guide
https://www.benchchem.com/product/b1279877?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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